molecular formula C24H22O4 B8086403 3-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate

3-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate

Cat. No.: B8086403
M. Wt: 374.4 g/mol
InChI Key: TXZFMMSJIFWCCP-UHFFFAOYSA-N
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Description

3-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two 2,6-dimethylbenzoyl groups attached to a phenyl ring through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate typically involves esterification reactions. One common method is the reaction of 3-hydroxyphenyl 2,6-dimethylbenzoate with 2,6-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acids and phenol.

    Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether as solvent.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or tetrahydrofuran (THF).

Major Products Formed

    Hydrolysis: 2,6-dimethylbenzoic acid and 3-hydroxyphenyl 2,6-dimethylbenzoate.

    Reduction: 3-[(2,6-Dimethylbenzyl)oxy]phenyl 2,6-dimethylbenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester linkage can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Methylbenzoyl)oxy]phenyl 2,6-difluorobenzoate: Similar ester structure but with different substituents, leading to variations in chemical and biological properties.

    Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Another ester with a similar core structure but different functional groups.

Uniqueness

3-[(2,6-Dimethylbenzoyl)oxy]phenyl 2,6-dimethylbenzoate is unique due to the presence of two 2,6-dimethylbenzoyl groups, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in similar compounds.

Properties

IUPAC Name

[3-(2,6-dimethylbenzoyl)oxyphenyl] 2,6-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-15-8-5-9-16(2)21(15)23(25)27-19-12-7-13-20(14-19)28-24(26)22-17(3)10-6-11-18(22)4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZFMMSJIFWCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OC2=CC(=CC=C2)OC(=O)C3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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